molecular formula C11H18N2O2 B2629645 1-acetyl-N-cyclopentylazetidine-3-carboxamide CAS No. 1396884-98-2

1-acetyl-N-cyclopentylazetidine-3-carboxamide

Cat. No.: B2629645
CAS No.: 1396884-98-2
M. Wt: 210.277
InChI Key: FBWCMHSWPQAXIO-UHFFFAOYSA-N
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Description

1-acetyl-N-cyclopentylazetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Scientific Research Applications

1-acetyl-N-cyclopentylazetidine-3-carboxamide has several scientific research applications:

Future Directions

While specific future directions for 1-acetyl-N-cyclopentylazetidine-3-carboxamide are not mentioned, there are ongoing research efforts to develop novel azetidines and explore their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-cyclopentylazetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with an acetylating agent, followed by cyclization with a suitable carboxylate precursor. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-cyclopentylazetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-acetyl-N-cyclopentylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an acetyl group, cyclopentyl ring, and azetidine core makes it a versatile compound for various chemical and biological studies .

Properties

IUPAC Name

1-acetyl-N-cyclopentylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8(14)13-6-9(7-13)11(15)12-10-4-2-3-5-10/h9-10H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWCMHSWPQAXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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